![molecular formula C7H5F3N4 B2887670 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine CAS No. 1785367-92-1](/img/structure/B2887670.png)
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine” is a chemical compound with the CAS Number: 1781695-58-6 . It has a molecular weight of 202.14 . It is in powder form .
Synthesis Analysis
The synthesis of various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been reported . A library of compounds diversely substituted in C-3 and C-5 positions was easily prepared from a common starting material, 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one . A novel two-step synthesis of trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines is reported from 3-aminopyrazoles and ethyl 4,4,4-trifluorobut-2-ynoate .Molecular Structure Analysis
The IUPAC name of the compound is 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine . The InChI Code is 1S/C7H5F3N4/c8-7(9,10)5-1-2-12-6-4(11)3-13-14(5)6/h1-3H,11H2 . The InChI key is WHGIEJUYPFDHPU-UHFFFAOYSA-N .Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction . The second C-5 arylation of C3-arylated pyrazolo[1,5-a]pyrimidin-5-ones was achieved under standard Suzuki–Miyaura cross-coupling conditions, after activating the C–O bond of the lactam function with PyBroP .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.14 . It is in powder form and is stored at a temperature of 4°C .Scientific Research Applications
Synthesis and Structural Development
- An efficient synthesis method for various 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines has been developed, providing a library of compounds with diverse substitutions. This synthesis involves SNAr and Suzuki cross-coupling reactions and has potential applications in the development of kinase inhibitors (Jismy et al., 2020).
Nitration and Reactivity Studies
- Research on the nitration of azolo[1,5-a]pyrimidin-7-amines reveals varied nitration products depending on the conditions, leading to insights into the reactivity of these compounds (Gazizov et al., 2020).
Biological Applications
- Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for treating Mycobacterium tuberculosis. Structure-activity relationship studies of these compounds show promise for their therapeutic use (Sutherland et al., 2022).
Synthesis of Novel Derivatives
- Novel methods for synthesizing trifluoromethylated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines have been reported, indicating their potential for biological applications due to their unique structural properties (Jismy et al., 2018).
Antibacterial Properties
- New pyrazolopyrimidine derivatives have been synthesized and shown to exhibit significant antibacterial activity, suggesting their potential use in antimicrobial therapies (Rahmouni et al., 2014).
Ultrasound-Assisted Synthesis
- A study on the ultrasound-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidines has contributed to more efficient synthetic processes, which is vital for the rapid production of these compounds for research and therapeutic use (Kaping et al., 2020).
Safety and Hazards
properties
IUPAC Name |
7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)4-1-2-12-6-3-5(11)13-14(4)6/h1-3H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINGPJYASZKIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)N)N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11-Acetyl-6-[(4-fluorophenyl)methyl]-4-(4-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2887587.png)

![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
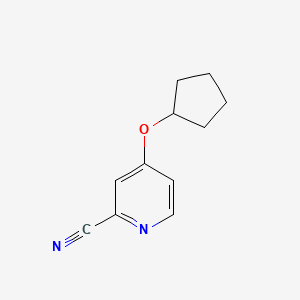
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)
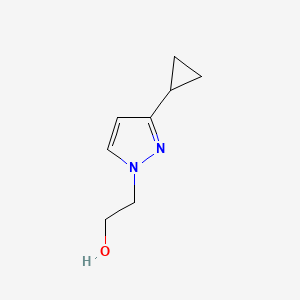
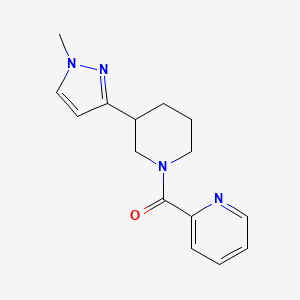
![(5-Chloro-2-methylsulfanylpyrimidin-4-yl)-[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]methanone](/img/structure/B2887599.png)
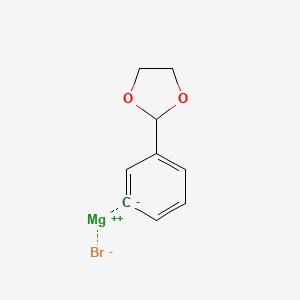
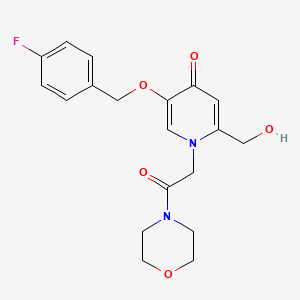
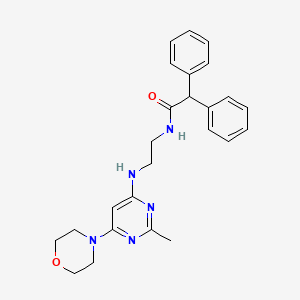
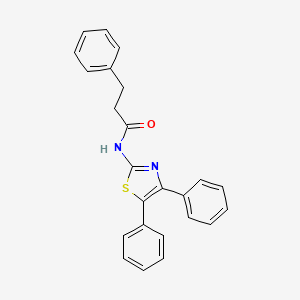
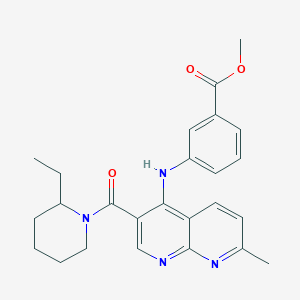
![5-(3-chlorophenyl)-7-phenyltetrahydropyrrolo[3',4':3,4]pyrrolo[1,2-c][1,3]thiazole-6,8(1H,7H)-dione](/img/structure/B2887610.png)